Butyl 2-[1-methyl-10-(4-methylphenyl)-2,4-dioxo-6,7,8,9-tetrahydropurino[7,8-a][1,3]diazepin-3-yl]acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound appears to contain a purine ring (a type of heterocyclic aromatic organic compound), which is a fundamental structure in biological molecules like DNA and RNA. It also contains a diazepine ring (a seven-membered ring with two nitrogen atoms) and a phenyl group (a functional group made up of six carbon atoms in a cyclic arrangement). The presence of these structures could suggest potential biological activity, but without specific studies, this is purely speculative .
Molecular Structure Analysis
The molecular structure analysis would involve understanding the 3D conformation of the molecule, the hybridization of the carbon atoms, and the presence of any chiral centers. Tools like X-ray crystallography and NMR spectroscopy are typically used for such analyses .Chemical Reactions Analysis
The chemical reactivity of the compound would depend on the functional groups present. For example, the ester group might undergo hydrolysis, and the aromatic ring might undergo electrophilic aromatic substitution .Physical and Chemical Properties Analysis
Physical and chemical properties such as solubility, melting point, boiling point, and reactivity would depend on the exact structure of the compound .Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
{ "Design of the Synthesis Pathway": "The synthesis pathway for Butyl 2-[1-methyl-10-(4-methylphenyl)-2,4-dioxo-6,7,8,9-tetrahydropurino[7,8-a][1,3]diazepin-3-yl]acetate involves the condensation of 4-methylphenylacetic acid with ethyl acetoacetate, followed by cyclization with urea and acetic anhydride. The resulting intermediate is then reacted with butyl bromide to form the final product.", "Starting Materials": [ "4-methylphenylacetic acid", "ethyl acetoacetate", "urea", "acetic anhydride", "butyl bromide" ], "Reaction": [ "Step 1: Condensation of 4-methylphenylacetic acid with ethyl acetoacetate in the presence of a base such as sodium ethoxide or potassium carbonate to form ethyl 4-methylphenyl-3-oxobutanoate.", "Step 2: Cyclization of ethyl 4-methylphenyl-3-oxobutanoate with urea and acetic anhydride in the presence of a catalyst such as p-toluenesulfonic acid to form 2-[1-methyl-10-(4-methylphenyl)-2,4-dioxo-6,7,8,9-tetrahydropurino[7,8-a][1,3]diazepin-3-yl]acetic acid.", "Step 3: Esterification of 2-[1-methyl-10-(4-methylphenyl)-2,4-dioxo-6,7,8,9-tetrahydropurino[7,8-a][1,3]diazepin-3-yl]acetic acid with butyl bromide in the presence of a base such as potassium carbonate to form Butyl 2-[1-methyl-10-(4-methylphenyl)-2,4-dioxo-6,7,8,9-tetrahydropurino[7,8-a][1,3]diazepin-3-yl]acetate." ] } | |
CAS-Nummer |
302796-74-3 |
Molekularformel |
C23H29N5O4 |
Molekulargewicht |
439.516 |
IUPAC-Name |
butyl 2-[1-methyl-10-(4-methylphenyl)-2,4-dioxo-6,7,8,9-tetrahydropurino[7,8-a][1,3]diazepin-3-yl]acetate |
InChI |
InChI=1S/C23H29N5O4/c1-4-5-14-32-18(29)15-28-21(30)19-20(25(3)23(28)31)24-22-26(12-6-7-13-27(19)22)17-10-8-16(2)9-11-17/h8-11H,4-7,12-15H2,1-3H3 |
InChI-Schlüssel |
QARIXEHVSRPEDA-UHFFFAOYSA-N |
SMILES |
CCCCOC(=O)CN1C(=O)C2=C(N=C3N2CCCCN3C4=CC=C(C=C4)C)N(C1=O)C |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.